molecular formula C18H27N5O4 B15061734 3'-Deoxy-N6-octanoyladenosine

3'-Deoxy-N6-octanoyladenosine

Cat. No.: B15061734
M. Wt: 377.4 g/mol
InChI Key: QCOORYDEEUDEJJ-VEVIJQCQSA-N
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Description

3’-Deoxy-N6-octanoyladenosine is a modified nucleoside, which is a derivative of adenosine. This compound is characterized by the absence of a hydroxyl group at the 3’ position and the presence of an octanoyl group at the N6 position. These modifications can significantly alter the biological and chemical properties of the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-N6-octanoyladenosine typically involves multiple steps, starting from adenosine. The first step is the protection of the hydroxyl groups on the ribose moiety, followed by the selective deoxygenation at the 3’ position. The final step involves the acylation of the N6 position with an octanoyl group. The reaction conditions often include the use of protecting groups, selective deoxygenation reagents, and acylation agents under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of 3’-Deoxy-N6-octanoyladenosine may involve similar synthetic routes but on a larger scale. This includes the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The purification process often involves chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-N6-octanoyladenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The octanoyl group at the N6 position can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Acylation agents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various acylated nucleosides.

Scientific Research Applications

3’-Deoxy-N6-octanoyladenosine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of novel materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3’-Deoxy-N6-octanoyladenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The absence of the hydroxyl group at the 3’ position and the presence of the octanoyl group at the N6 position can influence its binding affinity and specificity. These modifications can alter the compound’s ability to participate in biochemical pathways, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: The parent compound, which has a hydroxyl group at the 3’ position and no acyl group at the N6 position.

    3’-Deoxyadenosine: Similar to 3’-Deoxy-N6-octanoyladenosine but lacks the octanoyl group at the N6 position.

    N6-Octanoyladenosine: Similar to 3’-Deoxy-N6-octanoyladenosine but retains the hydroxyl group at the 3’ position.

Uniqueness

3’-Deoxy-N6-octanoyladenosine is unique due to the combination of modifications at both the 3’ and N6 positions. This dual modification can result in distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H27N5O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide

InChI

InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13+,18+/m0/s1

InChI Key

QCOORYDEEUDEJJ-VEVIJQCQSA-N

Isomeric SMILES

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O

Canonical SMILES

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

Origin of Product

United States

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